2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H13FN6OS and its molecular weight is 332.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with its target leads to significant inhibition of LSD1’s activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for cellular uptake .
Result of Action
When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.
Action Environment
The compound’s selective inhibition of lsd1 over mao-a/b suggests that it may have a degree of specificity that could potentially be influenced by the cellular environment .
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6OS/c1-2-21-13-12(19-20-21)14(17-8-16-13)23-7-11(22)18-10-6-4-3-5-9(10)15/h3-6,8H,2,7H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYEHGYVDPDGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.